methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate

Chiral Building Blocks Asymmetric Synthesis Enantioselective Catalysis

Methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate (CAS 1821780-47-5) is an enantiomerically pure (2R)-configured trifluoromethyl-substituted hydroxypropanoate ester. It belongs to the class of chiral fluorinated building blocks, valued for its ability to impart metabolic stability and modulate lipophilicity in derived molecules.

Molecular Formula C4H5F3O3
Molecular Weight 158.08 g/mol
CAS No. 1821780-47-5
Cat. No. B6238138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate
CAS1821780-47-5
Molecular FormulaC4H5F3O3
Molecular Weight158.08 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(F)(F)F)O
InChIInChI=1S/C4H5F3O3/c1-10-3(9)2(8)4(5,6)7/h2,8H,1H3/t2-/m1/s1
InChIKeyORNQCBRCAKLZDO-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate (CAS 1821780-47-5): Chiral Trifluoromethyl Building Block Procurement Guide


Methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate (CAS 1821780-47-5) is an enantiomerically pure (2R)-configured trifluoromethyl-substituted hydroxypropanoate ester. It belongs to the class of chiral fluorinated building blocks, valued for its ability to impart metabolic stability and modulate lipophilicity in derived molecules [1]. The compound is characterized by a molecular formula of C4H5F3O3 and a molecular weight of 158.08 g/mol [2]. Key physicochemical properties include a calculated LogP of 0.27 [3] and a predicted boiling point of 175.4±35.0 °C at 760 mmHg .

Methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate Procurement: Why Enantiomeric Purity, Ester Identity, and Fluorination Cannot Be Substituted


Substituting methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate with a racemic mixture, the (S)-enantiomer, a non-fluorinated analog, or an alternative ester is scientifically unjustified without explicit revalidation. The (2R) stereochemistry dictates diastereomeric interactions in chiral environments [1], while the trifluoromethyl group uniquely enhances metabolic stability and lipophilicity relative to methyl analogs [2]. Furthermore, the methyl ester offers distinct reactivity and physicochemical properties compared to bulkier esters [3]. Generic substitution risks compromised enantioselectivity, altered pharmacokinetics, and divergent synthetic outcomes, undermining the reproducibility and integrity of downstream research or manufacturing processes.

Methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate (CAS 1821780-47-5): Quantitative Differentiation Evidence Against Analogs


Chiral Identity: (2R)-Enantiomer vs. Racemate for Asymmetric Synthesis

The (2R)-enantiomer of methyl 3,3,3-trifluoro-2-hydroxypropanoate is a distinct chemical entity from its racemic mixture (CAS 93496-85-6). Chiral resolution studies on analogous 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid derivatives demonstrate that enantioselective synthesis can achieve high enantiomeric excess (e.g., 95% ee) [1]. The use of a racemate in a stereospecific application introduces 50% of the unwanted enantiomer, which can act as a competitive inhibitor, alter reaction diastereoselectivity, and necessitate costly purification steps [2].

Chiral Building Blocks Asymmetric Synthesis Enantioselective Catalysis

Fluorination Effect: Trifluoromethyl vs. Methyl on Lipophilicity

Substitution of a methyl (-CH3) group with a trifluoromethyl (-CF3) group in methyl 2-hydroxypropanoate (methyl lactate) derivatives results in a significant and quantifiable increase in lipophilicity, a key determinant of membrane permeability and metabolic stability. A statistical analysis of medicinal chemistry data reveals that 9.19% of -CH3 to -CF3 substitutions increase biological activity by at least one order of magnitude [1]. For methyl 3,3,3-trifluoro-2-hydroxypropanoate, the calculated partition coefficient (LogP) is 0.27 [2], compared to methyl lactate (methyl 2-hydroxypropanoate) which has a LogP of -0.53 [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Ester Group Identity: Methyl Ester vs. Ethyl Ester Reactivity and Boiling Point

The methyl ester of (2R)-3,3,3-trifluoro-2-hydroxypropanoate presents distinct physical and chemical properties compared to its ethyl ester analog. The methyl ester exhibits a lower predicted boiling point (175.4±35.0 °C at 760 mmHg) relative to the ethyl ester, which is advantageous for applications requiring volatility or facile removal. Conversely, the ethyl ester may be preferred for its slower hydrolysis kinetics under certain reaction conditions. The choice of ester is therefore non-trivial and must be aligned with the specific synthetic sequence.

Organic Synthesis Process Chemistry Volatility

Unique Solid-State Behavior: Homochiral vs. Heterochiral Intermolecular Interactions in Crystalline Derivatives

Crystallographic analysis of the closely related isopropyl 3,3,3-trifluoro-2-hydroxypropanoate reveals a strong, quantifiable preference for homochiral intermolecular interactions over heterochiral ones. This compound forms exclusively homochiral oligomers via infinite multi-centered hydrogen-bonding networks, eschewing the expected heterochiral dimer [1]. This fundamental property has direct implications for chiral resolution and purification strategies, as enantiomerically enriched mixtures of this scaffold can undergo self-disproportionation of enantiomers (SDE) on achiral chromatography, enabling practical-scale enantiopurification [2].

Crystallography Chiral Resolution Solid-State Chemistry

Methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate: Validated Application Scenarios Based on Differential Evidence


Asymmetric Synthesis of Pharmaceutical Intermediates Requiring Defined Stereochemistry

In the synthesis of chiral drug candidates, the use of enantiopure methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate (CAS 1821780-47-5) as a chiral pool building block is essential. For instance, patent literature describes the use of (R)-2-trifluoromethyl-2-hydroxypropanoic acid (the corresponding acid of this ester) in the preparation of piperidinyl derivatives with high enantiomeric purity (95% ee) [1]. Procuring the racemic form (CAS 93496-85-6) for such applications would introduce a 50% impurity of the (2S)-enantiomer, compromising reaction diastereoselectivity and requiring additional, costly chiral separation steps [2].

Medicinal Chemistry Programs Targeting Improved Pharmacokinetic Profiles

For lead optimization programs where enhancing membrane permeability and metabolic stability are primary goals, methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate is the preferred building block over its non-fluorinated counterpart, methyl lactate. The substitution of the methyl group with a trifluoromethyl group results in a substantial increase in lipophilicity (ΔLogP ≈ 0.80) [3], a physicochemical change statistically correlated with a >10-fold increase in biological activity in a significant fraction of medicinal chemistry campaigns [4]. This direct, quantifiable advantage makes the fluorinated ester a high-value reagent for probing structure-activity relationships (SAR).

Process Chemistry Development Leveraging Volatility for Purification

In process chemistry, the choice of ester protecting group can significantly impact downstream purification. The methyl ester of (2R)-3,3,3-trifluoro-2-hydroxypropanoate, with its predicted boiling point of 175.4±35.0 °C, offers enhanced volatility compared to bulkier esters like the ethyl or isopropyl analogs . This property makes it a suitable choice for synthetic sequences where the ester can be removed by distillation, or where its greater volatility relative to higher-boiling reaction components facilitates simpler product isolation.

Chiral Pool Synthesis Exploiting Unusual Crystallization Behavior

Research and development groups focused on novel chiral resolution technologies should prioritize this scaffold due to the unique solid-state properties observed in its close analogs. The confirmed preference for homochiral intermolecular interactions over heterochiral ones in related 3,3,3-trifluoro-2-hydroxypropanoate esters opens the door to applying the self-disproportionation of enantiomers (SDE) phenomenon for enantiopurification [5]. This approach offers a potentially more cost-effective and scalable alternative to traditional chiral chromatography for obtaining enantiopure material.

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